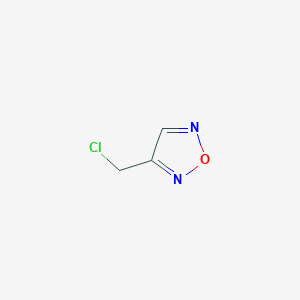

3-(Chloromethyl)-1,2,5-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3-2-5-7-6-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGBZPXRHQXBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformative Chemistry of 3 Chloromethyl 1,2,5 Oxadiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom of the chloromethyl group in 3-(chloromethyl)-1,2,5-oxadiazole is susceptible to nucleophilic displacement, providing a straightforward pathway for the introduction of a variety of functional groups. This reactivity is central to the elaboration of the molecule's structure.

Introduction of Heteroatom-Containing Functionalities (e.g., amines, thiols, alkoxides)

The reaction of this compound with various heteroatom-centered nucleophiles allows for the facile installation of amine, thiol, and alkoxide functionalities. For instance, treatment with primary or secondary amines leads to the corresponding aminomethyl derivatives. Similarly, reactions with thiols or their corresponding thiolates yield thiomethyl-substituted 1,2,5-oxadiazoles. Alkoxides can also displace the chloride to form alkoxymethyl ethers. These reactions typically proceed via a standard SN2 mechanism.

Detailed research on the analogous 2-aryl-5-chloromethyl-1,3,4-oxadiazoles has shown that these compounds readily undergo nucleophilic substitution with a range of amines and thiols in high yields. This suggests a similar reactivity pattern for the 1,2,5-oxadiazole isomer, providing access to a diverse library of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions with Heteroatoms

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | R₂NH | -CH₂NR₂ |

| Thiol | RSH | -CH₂SR |

| Alkoxide | RO⁻Na⁺ | -CH₂OR |

Carbon-Carbon Bond Formation Reactions (e.g., cyanation, alkylation)

The chloromethyl group also serves as a handle for the formation of new carbon-carbon bonds, expanding the carbon skeleton of the molecule. A key example of this is the cyanation reaction, where the chloro substituent is displaced by a cyanide ion, typically from a salt like potassium cyanide (KCN), to yield the corresponding acetonitrile derivative.

Studies on the closely related 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles have demonstrated that the initial cyanation product can undergo further reactions. The methylene protons adjacent to the newly introduced nitrile group are acidic and can be deprotonated by excess cyanide. The resulting carbanion can then act as a nucleophile, attacking another molecule of the starting chloromethyl compound. This can lead to the formation of di- and tri-substituted acetonitrile products. nih.gov While this specific behavior has been detailed for the 1,2,4-isomer, it highlights the potential for subsequent alkylation reactions following an initial cyanation of this compound.

Table 2: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagent Example | Key Intermediate/Product |

|---|---|---|

| Cyanation | KCN | 3-(Cyanomethyl)-1,2,5-oxadiazole |

| Alkylation | Carbanion | C-C coupled product |

Reactions Involving the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring, also known as a furazan (B8792606), possesses a unique electronic structure that influences its reactivity. It can participate in various transformations, including cycloadditions, redox reactions, and rearrangements.

Cycloaddition Reactions of the Oxadiazole Core

The 1,2,5-oxadiazole ring itself is generally aromatic and thus not highly reactive in typical cycloaddition reactions. However, its derivatives can be synthesized via [3+2] cycloaddition pathways. For instance, the formation of the 1,2,4-oxadiazole (B8745197) ring often involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. organic-chemistry.org While not a reaction of the pre-formed 1,2,5-oxadiazole core, understanding these cycloaddition-based syntheses is crucial in the broader context of oxadiazole chemistry. More complex cycloadditions can occur with highly activated systems or under photochemical conditions.

Oxidation and Reduction Pathways of the Ring

The 1,2,5-oxadiazole ring is relatively stable to oxidation. However, its N-oxide, the 1,2,5-oxadiazole 2-oxide (furoxan), is a well-known and reactive derivative. The furoxan ring system is often involved in the generation of nitric oxide (NO) and can undergo various transformations. The synthesis of 1,2,5-oxadiazole ring assemblies can involve the oxidation of intermediate 1,2,4-oxadiazolines. researchgate.net

The reduction of the 1,2,5-oxadiazole ring can lead to ring cleavage. For example, catalytic hydrogenation can cleave the N-O bond, leading to the formation of diamino compounds. The specific conditions and outcomes of reduction would be highly dependent on the substituents present on the ring. Electrochemical methods have also been employed for the synthesis and modification of oxadiazole derivatives, suggesting that electrochemical reduction could be a viable pathway for transforming the 1,2,5-oxadiazole ring. nih.govmdpi.com

Ring-Opening and Rearrangement Processes

The 1,2,5-oxadiazole ring can undergo rearrangement reactions, although it is generally more stable than the 1,2,4-oxadiazole isomer. rsc.org One notable transformation is the Boulton-Katritzky rearrangement, which is a thermal or base-catalyzed isomerization of a heterocyclic system. This rearrangement has been observed in the 1,2,5-oxadiazole series, where a suitably substituted 1,2,5-oxadiazole can rearrange to a new five-membered heterocycle. rsc.orgthieme-connect.de For this to occur, the substituent at the 3-position (in this case, the chloromethyl group) would need to be converted into a side chain containing a nucleophilic atom at the appropriate position to attack the ring.

Furthermore, the rearrangement of the related furoxan (1,2,5-oxadiazole N-oxide) ring to a furazan (1,2,5-oxadiazole) ring has been observed, particularly in the presence of a Lewis acid. researchgate.net This indicates that under certain conditions, transformations between different oxidation states and isomeric forms of the 1,2,5-oxadiazole system are possible.

Comparative Reactivity Studies of Halomethyl Analogs (e.g., Bromomethyl vs. Chloromethyl)

The reactivity of the side chain in this compound is predominantly characterized by nucleophilic substitution reactions, where the chloromethyl group (-CH₂Cl) acts as an electrophilic site for incoming nucleophiles. In these reactions, the halogen atom functions as a leaving group. A comparative analysis with its bromomethyl analog, 3-(bromomethyl)-1,2,5-oxadiazole, reveals significant differences in reactivity, primarily governed by the intrinsic properties of the halogen leaving group.

The fundamental principle determining the rate of these substitution reactions is the leaving group's ability. A better leaving group is one that can better stabilize the negative charge it acquires upon departing. The stability of the resulting halide anion (Cl⁻ vs. Br⁻) is inversely related to its basicity. masterorganicchemistry.com Good leaving groups are the conjugate bases of strong acids. masterorganicchemistry.com Comparing hydrobromic acid (HBr) and hydrochloric acid (HCl), HBr is the stronger acid, and consequently, the bromide ion (Br⁻) is a weaker, more stable base than the chloride ion (Cl⁻). masterorganicchemistry.com This inherent stability makes bromide a superior leaving group.

Furthermore, the strength of the carbon-halogen (C-X) bond plays a role; the C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the substitution process. Computational and experimental studies on various alkyl halides have consistently shown that altering the leaving group from chloride to iodide (with bromide being intermediate) monotonically decreases the activation barriers for both SN2 and E2 reactions. mdpi.com This is attributed to looser transition state structures associated with better leaving group ability. mdpi.com

While direct kinetic studies comparing this compound and its bromomethyl counterpart are not extensively documented in the reviewed literature, evidence from analogous heterocyclic systems supports this reactivity trend. For instance, in the oxazole series, 2-(bromomethyl) analogs are noted as being a more reactive alternative to the corresponding chloromethyl compounds for reactions involving nucleophilic substitution. nih.gov This increased reactivity facilitates reactions such as the C-alkylation of stabilized carbanions. nih.gov Therefore, it is well-established that 3-(bromomethyl)-1,2,5-oxadiazole is expected to be significantly more reactive towards nucleophiles than this compound.

| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Impact on Reactivity |

|---|---|---|---|

| Conjugate Acid pKa | ~ -7 (HCl) | ~ -9 (HBr) | Br⁻ is a weaker base, making it a more stable and better leaving group. masterorganicchemistry.com |

| Carbon-Halogen Bond Strength (C-X) | ~ 339 kJ/mol (C-Cl) | ~ 285 kJ/mol (C-Br) | The weaker C-Br bond requires less energy to cleave, facilitating a faster reaction rate. |

| Relative Leaving Group Ability | Good | Excellent | Bromide departs more readily, leading to higher reaction rates in nucleophilic substitutions. mdpi.com |

Electrophilic Activation and Reactivity of 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole (furazan) ring is an electron-deficient heterocyclic system. This characteristic is attributed to the presence of two electronegative nitrogen atoms and one oxygen atom within the five-membered ring. The electron-withdrawing nature of the heterocycle is significant enough that amino-substituted 1,2,5-oxadiazoles are considered very weak nucleophiles. researchgate.net This inherent electron deficiency makes the carbon atoms of the 1,2,5-oxadiazole ring susceptible to nucleophilic attack rather than electrophilic substitution.

The reactivity of the 1,2,5-oxadiazole system is dramatically enhanced by the presence of an N-oxide moiety, forming a 1,2,5-oxadiazole-N-oxide, commonly known as a furoxan. Furoxans are well-documented as potent thiophilic electrophiles. nih.govnih.gov This reactivity is central to their biological mechanism of action as nitric oxide (NO) donors, which involves reacting with biological thiols like cysteine. nih.gov In contrast, the corresponding furazan (the non-N-oxide form) is significantly less reactive and often serves as a negative control in studies of furoxan bioactivation, demonstrating a lack of NO release under similar conditions. nih.gov This highlights the crucial role of the N-oxide group in activating the ring system towards nucleophilic attack.

While the 1,2,5-oxadiazole ring itself is resistant to electrophilic attack, the concept of "superelectrophilic activation" has been explored for other oxadiazole isomers, notably 1,2,4-oxadiazoles. nih.govd-nb.info This method involves using Brønsted superacids, such as triflic acid (TfOH), to protonate the heterocyclic ring. nih.govd-nb.info This protonation generates highly reactive dicationic species, which can then react with weak nucleophiles. nih.govd-nb.info Although specific studies on the superelectrophilic activation of 1,2,5-oxadiazoles are not detailed in the available literature, this approach represents a potential, albeit likely challenging, pathway for inducing electrophilic-type reactivity in the otherwise electron-deficient furazan ring. The high electron deficiency of the 1,2,5-oxadiazole ring suggests that forcing it to act as a nucleophile would require exceptionally powerful activation methods.

| Compound Class | Key Structural Feature | Electrophilic Character | Reactivity Towards Nucleophiles (e.g., Thiols) |

|---|---|---|---|

| 1,2,5-Oxadiazole (Furazan) | Standard oxadiazole ring | Electron-deficient ring system. researchgate.net | Low; often used as a negative control for N-oxide analogs. nih.gov |

| 1,2,5-Oxadiazole-N-Oxide (Furoxan) | Presence of an exocyclic N-oxide group | Potent thiophilic electrophile. nih.govnih.gov | High; readily reacts with thiols, leading to ring-opening and NO release. nih.gov |

Iv. Structure Activity and Structure Property Relationships in 1,2,5 Oxadiazole Chemistry

Elucidation of Structure-Reactivity Relationships for 3-(Chloromethyl)-1,2,5-Oxadiazole

The structure-activity relationship (SAR) for derivatives of 1,2,5-oxadiazole is an area of active investigation, particularly for their potential as therapeutic agents. Research into libraries of 1,2,5-oxadiazole compounds has shed light on how specific structural modifications impact biological effects.

Detailed Research Findings: A study exploring the antiproliferative activity of a series of 1,2,5-oxadiazole derivatives identified several candidates with significant cytotoxicity against human tumor cell lines, such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). nih.gov The investigation aimed to explore the SAR of these compounds and identify their molecular targets. nih.gov

Some of the tested derivatives demonstrated inhibitory effects on the catalytic activity of topoisomerase I, a crucial enzyme involved in DNA replication and transcription. nih.gov This interaction was further supported by molecular docking studies. While the enzyme inhibition did not always correlate directly with the observed cytotoxicity, the findings suggest that the 1,2,5-oxadiazole scaffold is a viable starting point for developing new anti-topoisomerase agents. nih.gov The presence of a reactive group like the chloromethyl substituent on the ring provides a handle for further modification, potentially leading to compounds with enhanced and more specific biological activity. The chloromethyl group, being an electrophilic site, can react with nucleophiles within a biological system, which could be a key factor in its mechanism of action.

| Compound Type | Target Cell Line | Observed Activity | Potential Molecular Target |

|---|---|---|---|

| 1,2,5-Oxadiazole Derivative Library | HCT-116 (Colorectal Carcinoma) | Cytotoxic | Topoisomerase I |

| 1,2,5-Oxadiazole Derivative Library | HeLa (Cervix Adenocarcinoma) | Cytotoxic | Topoisomerase I |

Design Principles for Functionalized 1,2,5-Oxadiazole Scaffolds

The 1,2,5-oxadiazole ring is considered a valuable framework in the design of functional molecules due to its distinct chemical properties and the ability of its derivatives, particularly the N-oxides (furoxans), to act as nitric oxide (NO) donors. researchgate.netresearchgate.net This has led to significant efforts in creating new drug candidates and other functional materials based on this scaffold. researchgate.netnih.gov

Design for Pharmacological Applications: The design of functionalized 1,2,5-oxadiazole scaffolds often involves linking the ring to a known pharmaceutical agent or another pharmacophore. researchgate.netresearchgate.net This "hybrid" approach aims to combine the properties of the oxadiazole ring (such as NO-donation) with the activity of the other molecule. researchgate.net For instance, derivatives have been developed as carbonic anhydrase inhibitors, vasodilating agents, and for anticancer applications. nih.govchemicalbook.com The functionalization can be achieved through various chemical reactions, including nucleophilic substitution and condensations of derivatives bearing cyano, carbonyl, or carboxy groups. researchgate.net

Design for Material Science Applications: Beyond medicine, the 1,2,5-oxadiazole scaffold is used to design high-energy-density materials. rsc.org Theoretical studies using density functional theory have been employed to design and investigate the properties of numerous energetic compounds based on this ring. rsc.org Key properties like heats of formation, detonation properties, and thermal stability are influenced by the nature of the substituents. For example, introducing groups like –NH– or –N3 can effectively increase the heat of formation. rsc.org

| Design Goal | Functionalization Strategy/Principle | Example Application | Reference |

|---|---|---|---|

| Pharmacological Activity | Hybridization with known pharmacophores; NO-donor capability (furoxans) | Vasodilators, Anticancer agents | researchgate.netresearchgate.net |

| High-Energy Materials | Introduction of energetic groups (e.g., -N3, -NO2) and bridges (e.g., -NH-) | Advanced energetic materials | rsc.org |

| Electroluminescent Materials | Creation of donor-acceptor-donor (D-A-D) structures | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Enzyme Inhibition | Modification of scaffold to fit enzyme active sites | Topoisomerase inhibitors, Carbonic anhydrase inhibitors | nih.govnih.gov |

Influence of Substituent Effects on Oxadiazole Ring Stability and Reactivity

The stability and reactivity of the 1,2,5-oxadiazole ring are highly dependent on the electronic properties of its substituents. The ring itself is a π-excessive heterocycle, meaning it has delocalized π-electrons, which contributes to its aromatic character and relative stability. chemicalbook.com However, the distribution of electron density is uneven, making certain positions more susceptible to chemical attack. chemicalbook.com

The introduction of substituents can either donate or withdraw electron density from the ring, thereby modulating its reactivity.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., the chloro- group in the chloromethyl substituent), nitro groups, or cyano groups are electron-withdrawing. They decrease the electron density of the heterocyclic ring, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. In the case of this compound, both the oxadiazole ring and the chlorine atom act as electron-withdrawing entities, influencing the reactivity of the entire molecule. The electron-withdrawing nature of the 1,2,4-oxadiazole (B8745197) ring has been shown to be more pronounced at the C-5 position than the C-3 position. nih.gov

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups donate electron density to the ring. This increases the ring's nucleophilicity, making it more reactive towards electrophiles.

The stability of the ring can also be affected. While disubstituted oxadiazoles (B1248032) are generally stable, the nature of the substituents plays a critical role. nih.gov For example, increasing the electron density in a 1,3,4-oxadiazole (B1194373) ring was found to diminish its antifungal activity while introducing antibacterial properties, highlighting the sensitive dependence of biological function on substituent-induced electronic effects. researchgate.net

| Substituent Type | Example Groups | Electronic Effect | Impact on Ring Reactivity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | -Cl, -Br, -NO₂, -CN, -CF₃ | Inductively or through resonance, pulls electron density from the ring. | Increases susceptibility to nucleophilic attack. | otterbein.eduotterbein.edu |

| Electron-Donating Group (EDG) | -CH₃, -OH, -OCH₃ | Inductively or through resonance, pushes electron density into the ring. | Increases susceptibility to electrophilic attack. | otterbein.eduotterbein.edu |

V. Advanced Research and Applications of 1,2,5 Oxadiazole Derivatives

Applications in Materials Science and Engineering

In the realm of materials science, the 1,2,5-oxadiazole scaffold is prized for its contribution to the development of energetic materials, its potential in optoelectronics, and its utility in creating specialized polymers.

The 1,2,5-oxadiazole (furazan) backbone is a cornerstone in the design of high-energy density materials (HEDMs) due to its high positive heat of formation, good density, and contribution to a favorable oxygen balance. frontiersin.orgbohrium.com The strategy in this field often involves linking the furazan (B8792606) ring with various explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), or nitroxymethyl (-CH2ONO2) to create compounds with superior detonation properties. frontiersin.orgbohrium.com

The compound 3-(Chloromethyl)-1,2,5-oxadiazole serves as a crucial synthetic intermediate in this process. The chloromethyl group is a reactive handle that allows for the introduction of other, more energetic functionalities through nucleophilic substitution. Mild synthetic methods have been developed for the high-yield synthesis of chlorofurazans from their amino counterparts, enabling their manipulation into more complex energetic structures. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to design and predict the performance of numerous 1,2,5-oxadiazole-based energetic compounds. These studies investigate properties such as heat of formation (HoF), detonation velocity (vD), detonation pressure (P), and thermal stability. rsc.org For instance, combining multiple oxadiazole rings (including 1,2,5-oxadiazole and 1,2,4-oxadiazole) and energetic groups like trinitromethyl has led to the synthesis of compounds with a heat of detonation surpassing that of established explosives like CL-20. chemrxiv.org

Table 1: Performance of Selected 1,2,5-Oxadiazole-Based Energetic Materials

| Compound/Salt | Density (g cm⁻³) | Detonation Velocity (vD, m s⁻¹) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.821 | 8,822 | 35.2 | frontiersin.org |

| 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide | 1.919 | 9,484 | 43.8 | chemrxiv.org |

| Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan | 1.76 | 8,435 | 30.7 | frontiersin.org |

This table presents a selection of data for illustrative purposes. Performance characteristics are determined through experimental measurements or theoretical calculations (e.g., EXPLO5 program).

Derivatives of 1,2,5-oxadiazole are recognized for their fluorogenic properties, which makes them candidates for use in light-emitting devices. chemicalbook.com These compounds can exhibit fluorescence in both solution and solid states. chemicalbook.com The inherent characteristics of the 1,2,5-oxadiazole ring, such as its planarity, π-electron delocalization, and significant dipole moment (3.38 D), are key to its potential in optoelectronic applications. chemicalbook.com

While specific research on this compound in liquid crystals is not extensively documented, the inclusion of various heterocyclic rings is a common strategy in the design of liquid crystalline materials. Heterocycles like furan (B31954), benzoxazole, and oxadiazole are incorporated into molecular skeletons to influence mesomorphic properties such as phase stability and transition temperatures. nih.govmdpi.com The rigid, planar structure of the oxadiazole ring can enhance the anisotropy of the molecular shape, a critical factor for the formation of liquid crystal phases (e.g., nematic and smectic). nih.govresearchgate.net The development of fluorinated benzoxazole-terminated liquid crystals, for example, has been shown to improve electro-optical properties like birefringence and dielectric anisotropy in mixtures. mdpi.com

The this compound compound is a valuable monomer or modifying agent in polymer chemistry, primarily due to the reactivity of its chloromethyl group. This group is susceptible to nucleophilic substitution reactions, allowing it to act as a covalent linker. This functionality enables two primary roles: incorporation into a polymer backbone or acting as a cross-linking agent.

As a monomer, it can be reacted with other monomers to introduce the stable, polar 1,2,5-oxadiazole ring into the main polymer chain. This can impart specific properties, such as increased thermal stability and chemical resistance, similar to how other heterocyclic compounds like 1,3,4-oxadiazoles are used to produce heat-resistant polymers.

As a cross-linking agent, this compound can be used to form bridges between existing polymer chains. The chloromethyl group can react with suitable functional groups on two different polymer molecules, creating a network structure. This cross-linking process generally enhances the mechanical strength, rigidity, and thermal stability of the material. The reactivity of the chloromethyl group provides a versatile tool for chemists to design and create specialized polymers with tailored properties.

Contributions to Agrochemical Research

The 1,2,5-oxadiazole scaffold and its derivatives have been investigated for their potential use in agriculture, demonstrating notable biological activity. nih.govresearchgate.net

A significant body of research has focused on the herbicidal properties of 1,2,5-oxadiazole N-oxide derivatives. researchgate.netnih.govmdpi.com Studies have shown that these compounds can exhibit moderate to good pre-emergence herbicidal activity against various plant species, including Triticum aestivum (wheat). researchgate.netmdpi.com For example, butylcarbamoylbenzo[1,2-c]1,2,5-oxadiazole N-oxide has demonstrated herbicidal effects at application rates as low as 24 grams per hectare. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies have been crucial in this field. Research has established a clear link between the physicochemical properties of these derivatives and their biological activity. nih.govmdpi.comresearchgate.net Multiple regression analyses indicate that the variance in herbicidal activity can be largely explained by two key parameters: lipophilicity and reduction potential. nih.govmdpi.com Lipophilicity, often measured by the octanol-water partition coefficient (log P), governs the compound's ability to traverse plant membranes, while the reduction potential is related to its mode of action within the plant, possibly involving bio-reduction processes. mdpi.com The N-oxide moiety is considered a critical part of the phytophore, as its absence leads to a sharp decrease in activity. mdpi.com

Table 2: Herbicidal Activity of Selected 1,2,5-Oxadiazole N-Oxide Derivatives

| Compound | Log P (calculated) | Reduction Potential (Er, V) | Herbicidal Activity Index (aw) vs Triticum aestivum | Reference |

|---|---|---|---|---|

| 3-Methyl-4-phenyl-1,2,5-oxadiazole N-oxide | 2.05 | -1.13 | 1.83 | mdpi.com |

| 3-Amino-4-phenyl-1,2,5-oxadiazole N-oxide | 0.94 | -1.40 | 0.90 | mdpi.com |

| 3-Chloro-4-phenyl-1,2,5-oxadiazole N-oxide | 2.50 | -1.02 | 1.05 | mdpi.com |

| 5(6)-Methyl-benzo[c]1,2,5-oxadiazole N-oxide | 1.70 | -1.10 | 1.00 | mdpi.com |

The herbicidal activity index (aw) represents the effect on aerial parts weight. Higher values indicate greater activity. Data is sourced from studies on pre-emergence application.

The oxadiazole class of compounds, in its various isomeric forms, has demonstrated a broad spectrum of fungicidal and insecticidal activities. While much of the published research focuses on the 1,3,4- and 1,2,4-isomers, the underlying potential of the heterocyclic ring is evident.

In fungicidal research, various oxadiazole derivatives have been tested against a range of plant pathogenic fungi. researchgate.netnih.govacs.org For instance, certain 1,3,4-oxadiazole (B1194373) derivatives show potent activity against Fusarium oxysporum, Gibberella zeae, and Rhizoctonia solani. researchgate.net Other studies have synthesized novel 1,3,4-oxadiazoles that exhibit significant in vivo fungicidal effects against Botrytis cinerea and Rhizoctonia solanii. nih.govacs.org More directly related to the 1,2,5-oxadiazole family, some compounds have shown fungicidal activity against Paracoccidioides species, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 μg/mL. nih.govplos.org

Table 3: Fungicidal Activity of Selected Oxadiazole Derivatives

| Compound Class | Target Fungi | Activity/Result | Reference |

|---|---|---|---|

| 1,2,5-Oxadiazole | Paracoccidioides spp. | MIC values from 1 to 32 μg/mL | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole | Botrytis cinerea | In vivo activity at 500 μg/mL | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole | Rhizoctonia solanii | In vivo activity at 500 μg/mL | nih.gov |

In the area of insecticide development, the furan ring, which is structurally related to furazan (1,2,5-oxadiazole), is considered an important pharmacophore for insecticidal activity. nih.gov Derivatives of 1,3,4-oxadiazole have shown significant insecticidal effects against pests like the armyworm (Mythimna separata). researchgate.net The development of novel pesticides is driven by the need to overcome resistance to existing chemicals, and heterocyclic compounds like oxadiazoles (B1248032) represent a promising area of investigation. nih.gov

Role as Chemical Probes and Scaffolds in Bioorganic and Drug Discovery Research

The 1,2,5-oxadiazole scaffold is a valuable tool in bioorganic and drug discovery research. Its ability to act as a bioisostere for amide and ester groups, coupled with its metabolic stability, makes it an attractive component in the design of new therapeutic agents. lew.ro

Development of Nitric Oxide (NO) Donor Systems and Mechanistic Investigations

A significant area of research has been the development of 1,2,5-oxadiazole N-oxides (furoxans) as nitric oxide (NO) donors. researchgate.netnih.govresearchgate.net The furoxan system can release NO under physiological conditions, a property that is being explored for various therapeutic applications. researchgate.netresearchgate.net The mechanism of NO release is often thiol-dependent, involving the reaction of the furoxan ring with endogenous thiols like L-cysteine. nih.govresearchgate.net This reaction can lead to the formation of S-nitrosothiols as intermediates. researchgate.net The rate of NO formation can be influenced by the substituents on the furoxan ring and the ratio of thiol to the furoxan compound. researchgate.net Researchers have synthesized hybrid molecules that combine the NO-donating furoxan moiety with other pharmacophores to create compounds with dual activities, such as antioxidant and vasodilating properties. researchgate.net

Investigation of Enzyme Inhibition Mechanisms

The 1,2,5-oxadiazole scaffold has been incorporated into molecules designed to inhibit a variety of enzymes.

Carbonic Anhydrase: Thiophene-based oxadiazole derivatives have been investigated as inhibitors of human carbonic anhydrase IX (CA IX), a protein associated with cancer. rsc.org Molecular docking studies have shown that these compounds can bind effectively to the active site of the enzyme. rsc.org

Topoisomerase I & II: Several studies have explored 1,2,5-oxadiazole derivatives as inhibitors of topoisomerases, enzymes crucial for DNA replication and cell proliferation. nih.goviiarjournals.orgnih.govunimi.it Certain derivatives have demonstrated inhibitory effects on the catalytic activity of topoisomerase I and have shown the ability to counteract the relaxation activity of human recombinant topoisomerase II α. iiarjournals.orgnih.govunimi.it

Indoleamine-2,3-dioxygenase 1 (IDO1): A series of 1,2,5-oxadiazole-3-carboximidamide derivatives have been designed and evaluated as inhibitors of IDO1, an enzyme involved in tumor immunosuppression. nih.gov Some of these compounds exhibited potent inhibitory activity against human IDO1 in both enzymatic and cell-based assays. nih.gov

TMPRSS2 and Furin: In the context of viral research, particularly for SARS-CoV-2, oxadiazole derivatives have been studied as potential inhibitors of viral entry enzymes like transmembrane protease, serine 2 (TMPRSS2) and furin. researchgate.netmongoliajol.infonih.gov Molecular docking and dynamics simulations suggest that certain oxadiazole derivatives can bind with high affinity to TMPRSS2. researchgate.netmongoliajol.info

Exploration of Antiproliferative and Cytotoxic Activities in In Vitro Research Models

A significant body of research has focused on the antiproliferative and cytotoxic effects of 1,2,5-oxadiazole derivatives against various cancer cell lines. nih.goviiarjournals.orgnih.govunimi.it These compounds have been tested on human tumor cell lines such as HCT-116 (colorectal carcinoma), HeLa (cervix adenocarcinoma), MCF-7, and MDA-MB 468 (breast cancer). iiarjournals.orgnih.govunimi.it The antiproliferative activity is often linked to the inhibition of enzymes like topoisomerases. iiarjournals.orgnih.govunimi.it For instance, some derivatives have shown significant cytotoxicity, with their efficacy being influenced by the nature and position of substituents on the phenyl rings attached to the oxadiazole core. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected 1,2,5-Oxadiazole Derivatives

| Compound ID | Cell Line(s) | Activity | Associated Enzyme Inhibition | Reference |

|---|---|---|---|---|

| MD77 | HCT-116, HeLa | Antiproliferative | Not specified | iiarjournals.orgnih.gov |

| Derivative 4 | HCT-116, HeLa, MCF-7, MDA-MB 468 | Significant antiproliferative profile | Topoisomerase IIα | nih.govunimi.it |

| Derivatives 16, 25, 28 | HCT-116 | Detectable antiproliferative effect | Topoisomerase I | iiarjournals.org |

| Thiophene-based oxadiazole derivatives | MCF-7, HCT-116 | Potent antiproliferative activity | Carbonic Anhydrase IX (proposed) | rsc.org |

Scaffold Design for Bioactive Molecule Libraries

The 1,2,5-oxadiazole ring is a privileged scaffold for the design and synthesis of libraries of bioactive molecules. nih.govnih.goviiarjournals.org Its versatility allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the substitution pattern around the oxadiazole core, researchers can fine-tune the biological activity of the resulting compounds. nih.gov This approach has been used to develop libraries of compounds with potential applications as anticancer, antimicrobial, and neuroprotective agents. nih.gov The ability to generate a diverse range of derivatives from a common scaffold is a key strategy in modern drug discovery. nih.goviiarjournals.orgnih.gov

Molecular Probe Development for Understanding Biological Processes

Due to their unique properties, 1,2,5-oxadiazole derivatives are also being developed as molecular probes to investigate biological processes. nih.gov For example, NO-donating furoxans can be used to study the effects of nitric oxide in various physiological and pathological pathways. nih.govresearchgate.net Furthermore, the interaction of these compounds with specific enzymes and receptors can provide insights into the mechanisms of action of these biological targets. nih.govresearchgate.net The development of fluorescently labeled or otherwise tagged oxadiazole derivatives could further enhance their utility as probes for imaging and tracking biological events.

Vi. Computational and Theoretical Investigations of 3 Chloromethyl 1,2,5 Oxadiazole and Its Derivatives

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the intricacies of chemical compounds. DFT is a computational method that investigates the electronic structure of many-body systems. mdpi.com

DFT calculations are widely used to predict the electronic structure of oxadiazole isomers and their derivatives. researchgate.net These calculations can determine various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical 3-(Chloromethyl)-1,2,5-Oxadiazole Derivative

| Parameter | Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Electron Affinity | 1.8 eV | Energy released when an electron is added to a neutral molecule. |

| Ionization Potential | 8.7 eV | Energy required to remove an electron from a neutral molecule. |

Quantum chemical calculations are invaluable for elucidating reaction mechanisms and identifying transition states. For instance, DFT has been used to study the mechanisms of heterocyclization reactions for the synthesis of 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) derivatives. zsmu.edu.ua These studies identify energy barriers and key reaction stages, providing a deeper understanding of the chemical transformations. zsmu.edu.ua

In the context of this compound, a key reaction would be the nucleophilic substitution at the chloromethyl group. The electronegativity of the two nitrogen atoms in the oxadiazole ring can render the carbon atoms electron-deficient, making them susceptible to nucleophilic attack. nih.gov Computational studies on similar reactions, such as the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole, have shown that these reactions can proceed through various intermediates, and quantum chemical calculations can help in understanding these complex pathways. mdpi.com A computational study of the reaction between imidazole and 2-bromo-1-arylethanones using DFT has also been performed to investigate the reaction mechanism. semanticscholar.org

While specific transition state calculations for reactions involving this compound are not detailed in the provided search results, the general approach would involve mapping the potential energy surface of the reaction to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction.

Molecular Dynamics Simulations and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide insights into how a molecule like this compound behaves in different environments, such as in various solvents.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. mdpi.com Computational studies can model solvent effects both implicitly, by treating the solvent as a continuous medium, and explicitly, by including individual solvent molecules in the simulation. rsc.org For example, the application of solvent models like the Polarizable Continuum Model (PCM) in DFT calculations allows for a more realistic simulation of reaction conditions. zsmu.edu.ua A combined experimental and computational study on the solvent effects on the absorption spectra of chlorinated harmine derivatives demonstrated the utility of these methods in accurately modeling solvent-dependent properties. rsc.org

While specific MD simulations for this compound are not available in the provided results, such studies would be crucial for understanding its behavior in solution, including its conformational dynamics and interactions with solvent molecules.

In Silico Docking Studies and Ligand-Target Interaction Analysis

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a biological target. bibliotekanauki.pl

Numerous docking studies have been performed on various oxadiazole derivatives to evaluate their potential as therapeutic agents. For example, novel 1,3,4-oxadiazole derivatives have been synthesized and their interactions with target enzymes have been studied through molecular docking to understand their biological activity. bibliotekanauki.pl In a study on epidermal growth factor receptor (EGFR) inhibitors, a series of 1,2,4-oxadiazole (B8745197) derivatives were designed and synthesized, with their binding modes and interactions with the EGFR active site being investigated through computational docking. rsc.org

For this compound and its derivatives, in silico docking could be employed to identify potential biological targets and to understand the key interactions that govern their binding affinity. These studies would typically involve docking the molecule into the active site of a protein and analyzing the resulting binding poses and interaction energies.

Quantitative Structure-Property Relationship (QSPR) and Structure-Energy Relationship (QSER) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Energy Relationship (QSER) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. These models are often expressed as mathematical equations.

QSPR and QSER studies have been applied to various classes of heterocyclic compounds, including oxadiazole derivatives, to predict properties such as lipophilicity, which is an important parameter in drug design. While specific QSPR or QSER models for this compound were not found, the general methodology would involve:

Compiling a dataset of this compound derivatives with known experimental values for a particular property.

Calculating a set of molecular descriptors for each compound in the dataset. These descriptors can encode various aspects of the molecular structure, such as topological, electronic, and steric properties.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a mathematical model that relates the descriptors to the property of interest.

Validating the model to ensure its predictive power.

Such models can be valuable tools for predicting the properties of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with desired characteristics.

Vii. Future Directions and Emerging Research Avenues in 1,2,5 Oxadiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research in the synthesis of 1,2,5-oxadiazoles is increasingly focused on "green chemistry" principles, aiming for methods that are more efficient, safer, and environmentally benign. mdpi.comresearchgate.net Traditional methods for creating the 1,2,5-oxadiazole ring, such as the dehydration of α-dioximes, often require harsh conditions or dehydrating agents like thionyl chloride. chemicalbook.com The development of milder and more functional-group-tolerant methods is a key objective, particularly for synthesizing inherently energetic compounds at temperatures well below their decomposition points. researchgate.net

Emerging sustainable approaches in heterocyclic chemistry that could be adapted for 1,2,5-oxadiazoles include:

Photoredox Catalysis: The use of visible light and organic dye catalysts offers an environmentally friendly alternative for constructing heterocyclic rings. mdpi.com

Solvent-Free Reactions: Solid-phase synthesis, where reactants are ground together without a solvent, presents a rapid and efficient green methodology. researchgate.net

Catalytic Dehydration: Exploring new catalysts, such as acidic alumina, can provide convenient and improved routes to 1,2,5-oxadiazole N-oxides (furoxans) from α-nitro-ketoximes. researchgate.net

A comparison of traditional and emerging synthetic strategies highlights the trend towards sustainability.

Table 1: Comparison of Synthetic Approaches for Oxadiazoles (B1248032)

| Method Type | Typical Reagents/Conditions | Advantages | Disadvantages | Potential for 1,2,5-Oxadiazoles |

|---|---|---|---|---|

| Traditional Cyclodehydration | Thionyl chloride, Succinic anhydride (B1165640), High heat chemicalbook.com | Well-established | Harsh conditions, Limited functional group tolerance | Standard but ripe for improvement. |

| Oxidative Cyclization | Hypervalent iodine reagents (PIDA, PIFA) chim.it | Milder than dehydration | Stoichiometric use of oxidizing agents | Applicable, especially for non-symmetrical derivatives. |

| "Green" Methodologies | Visible light, Photocatalysts, Solvent-free grinding mdpi.comresearchgate.net | Environmentally benign, Milder conditions | Moderate yields, May require specific substrates mdpi.com | High potential for future development. |

| Catalytic Methods | Acidic alumina, Transition metals (e.g., Cobalt) researchgate.netacs.org | High efficiency, Lower temperatures | Catalyst sensitivity, Substrate scope limitations | Promising for milder, more selective syntheses. |

The development of one-pot procedures, which simplify the preparation of complex heterocyclic compounds, is also a significant area of future research. chim.it For a compound like 3-(Chloromethyl)-1,2,5-oxadiazole, such advancements would enable its more efficient use as a building block for a wider range of functional molecules.

Exploration of Underexplored Reactivity Pathways and Functionalizations

While the 1,2,5-oxadiazole ring is known for its stability, its reactivity is not fully exploited. thieme-connect.de Future research will likely delve into novel functionalization strategies and ring transformation reactions. The chloromethyl group in this compound, for instance, is a reactive handle primed for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules.

Key areas for future exploration include:

Nucleophilic Substitution: While substitution of good leaving groups on the 1,2,5-oxadiazole ring is a known synthetic route, exploring a broader range of nucleophiles and reaction conditions can unlock new derivatives. thieme-connect.de This is particularly relevant for the functionalization of amino- and chloro-substituted furazans. researchgate.net

Ring-Cleavage and Rearrangement: The 1,2,5-oxadiazole ring can undergo cleavage under strong reducing conditions. thieme-connect.de A deeper investigation of these reactions could lead to novel synthetic pathways to other heterocyclic or acyclic systems. Furthermore, rearrangements, such as the Boulton-Katritzky rearrangement observed in other oxadiazole isomers, could be investigated for the 1,2,5-oxadiazole system. chim.it

Functionalization of Furoxans: The chemistry of 1,2,5-oxadiazole 2-oxides (furoxans) is an active area of research. researchgate.net Methods for the functionalization of the furoxan ring via nucleophilic substitution of nitro or arylsulfonyl groups, as well as condensations of cyano-, carbonyl-, and carboxy-furoxan derivatives, are being actively developed. researchgate.net These methods expand the toolbox for creating novel NO-donating compounds. researchgate.net

Advanced Applications in Novel Material Systems

The unique properties of the 1,2,5-oxadiazole ring have cemented its role in the design of high-energy-density materials (HEDMs). rsc.orgresearchgate.net Future work in this area will focus on computational design and the synthesis of next-generation energetic materials with improved performance and thermal stability. rsc.org Density functional theory (DFT) studies are used to predict properties like heats of formation, detonation velocities, and thermal stabilities for newly designed compounds, guiding synthetic efforts toward the most promising candidates. rsc.orgresearchgate.net

Table 2: Impact of Substituents on Properties of 1,2,5-Oxadiazole-Based Energetic Compounds

| Substituent/Bridge Group | Effect on Property | Reference |

|---|---|---|

| –NH– bridge, –N₃ group | Improves heat of formation | rsc.org |

| –C(NO₂)₃ group, –O– bridge | Improves density | rsc.org |

| –C(NO₂)₃ group, –NH– bridge | Improves detonation velocity | rsc.org |

Beyond HEDMs, research is emerging for the application of oxadiazole derivatives in materials science, suggesting future avenues for the 1,2,5-oxadiazole scaffold:

Organic Electronics: Other oxadiazole isomers, particularly 1,3,4-oxadiazoles, are used in organic light-emitting diodes (OLEDs) due to their thermal stability and electron-transporting properties. chim.itresearchgate.net The 1,2,5-oxadiazole ring, with its distinct electronic characteristics, could be explored for similar applications in electroluminescent materials. researchgate.net

Chemosensors: The electron-poor nature of the oxadiazole core makes it a candidate for use in chemosensors for detecting various metal ions. chim.it

Liquid Crystals: Discoid species incorporating oxadiazole arms have been shown to exhibit liquid-crystalline mesophases, indicating potential applications in organic electronics. researchgate.net

Interdisciplinary Research Integrating 1,2,5-Oxadiazoles with Emerging Technologies

The intersection of 1,2,5-oxadiazole chemistry with other scientific and technological fields presents a significant frontier for research. The most prominent interdisciplinary application is in medicinal chemistry, where the 1,2,5-oxadiazole and its N-oxide (furoxan) moieties are of great interest. researchgate.netresearchgate.netnih.gov

Future interdisciplinary research avenues include:

Computational Drug Design: The use of molecular docking and quantitative structure-activity relationship (QSAR) modeling is crucial for designing novel therapeutic agents. nih.gov These computational tools can guide the synthesis of 1,2,5-oxadiazole derivatives as inhibitors for specific biological targets, such as enzymes involved in cancer or infectious diseases. chemicalbook.comnih.gov

NO-Donating Hybrid Drugs: The ability of the furoxan scaffold to release nitric oxide (NO) under physiological conditions is a key feature. researchgate.net Future work will focus on creating hybrid molecules that combine the NO-donor furoxan subunit with other known pharmacophores to develop new medications with enhanced efficacy or reduced drug resistance. researchgate.netresearchgate.net

Advanced Diagnostics and Therapeutics: The integration of 1,2,5-oxadiazole-based compounds with nanotechnology could lead to novel drug delivery systems or diagnostic agents. For example, functionalized oxadiazoles could be tethered to nanoparticles for targeted delivery to cancer cells.

The versatility of the 1,2,5-oxadiazole ring ensures its continued relevance in both fundamental and applied chemical research, with future discoveries promising to expand its role in materials science, medicine, and beyond.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(Chloromethyl)-1,2,5-oxadiazole, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors like hydrazides with chloroacetyl chloride in the presence of a base (e.g., triethylamine). For example, 3-bromobenzohydrazide reacts with chloroacetyl chloride under controlled temperatures (20–25°C) to form intermediates that cyclize into the oxadiazole ring . Optimizing solvent choice (e.g., benzene or dichloromethane) and stoichiometric ratios of reagents can improve yields above 70%. Purity is enhanced via recrystallization using ethanol or acetonitrile .

Q. Which analytical techniques are most effective for characterizing this compound, and what challenges arise in spectral interpretation?

- Methodological Answer :

- 1H-NMR : Identifies protons on the chloromethyl group (δ ~4.6–4.8 ppm) and aromatic protons (δ ~7.2–8.1 ppm). Overlapping signals from adjacent substituents may require high-field NMR (400+ MHz) for resolution .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 159.5) and fragmentation patterns. Chlorine isotopes (³⁵Cl/³⁷Cl) produce distinct isotopic clusters .

- IR Spectroscopy : Detects C-Cl stretching (~650 cm⁻¹) and C=N/C-O vibrations (~1600 cm⁻¹). Challenges include differentiating C-Cl signals from other halogens in analogs .

Advanced Research Questions

Q. How does computational modeling predict the stability and electronic properties of this compound, and how do these align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G level calculates aromatic stabilization energy (ASE) and HOMO-LUMO gaps. 1,2,5-Oxadiazoles exhibit moderate ASE (~20 kcal/mol) compared to 1,3,4-isomers, correlating with their lower thermal stability. NMR chemical shifts (e.g., NICS values for aromaticity) align with computed ring currents, validating computational models . Experimental DSC data shows decomposition temperatures (~150–200°C), consistent with DFT-predicted bond dissociation energies .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions compared to bromine or fluorine analogs?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electron-withdrawing nature, which polarizes the C-Cl bond. Kinetic studies show faster substitution rates compared to bromine analogs (e.g., 3-(Bromomethyl)-1,2,5-oxadiazole) due to chlorine’s smaller atomic radius and lower steric hindrance. Fluorine derivatives exhibit slower reactivity, attributed to stronger C-F bonds and reduced leaving-group ability . Solvent effects (polar aprotic vs. protic) further modulate reaction rates .

Q. How do structural modifications (e.g., bromophenyl vs. chloromethyl substituents) alter the biological activity of 1,2,5-oxadiazole derivatives?

- Methodological Answer : Comparative studies reveal:

- Anticancer Activity : Chloromethyl derivatives show higher cytotoxicity (IC₅₀ ~5–10 µM) against HeLa cells than bromophenyl analogs (IC₅₀ ~15–20 µM), likely due to enhanced electrophilicity facilitating DNA adduct formation .

- Antimicrobial Efficacy : Chloromethyl-substituted oxadiazoles inhibit S. aureus (MIC ~8 µg/mL) more effectively than trifluoromethyl derivatives, attributed to improved membrane permeability .

- Structural Analysis : X-ray crystallography confirms chloromethyl groups enhance π-stacking interactions with biological targets, as seen in protein-ligand docking studies .

Methodological Challenges and Contradictions

Q. What discrepancies exist between theoretical predictions and experimental observations in the stability of this compound?

- Methodological Answer : DFT models often overestimate thermal stability due to idealized gas-phase conditions, whereas experimental TGA data accounts for solid-state packing effects. For instance, computed decomposition temperatures (DFT: ~220°C) exceed experimental values (~180°C) by ~40°C, highlighting the need for hybrid QM/MM approaches to incorporate crystal lattice effects .

Q. How can conflicting data on the antimicrobial efficacy of chloromethyl-oxadiazoles be resolved?

- Methodological Answer : Variations in MIC values across studies (e.g., 8–32 µg/mL for E. coli) arise from differences in bacterial strain resistance profiles and assay conditions (e.g., nutrient broth vs. agar dilution). Standardized CLSI protocols and metabolomic profiling (e.g., LC-MS) of bacterial membrane disruption can reconcile contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.